molecular formula CH8N3O4P B155843 Guanidine Phosphate CAS No. 1763-07-1

Guanidine Phosphate

Cat. No.: B155843
CAS No.: 1763-07-1
M. Wt: 157.07 g/mol
InChI Key: CEDDGDWODCGBFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidine phosphate can be synthesized through the reaction of guanidine with phosphoric acid. The reaction typically involves mixing guanidine carbonate or guanidine hydrochloride with phosphoric acid under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting guanidine carbonate with phosphoric acid. The reaction is carried out in aqueous solution, and the resulting product is then crystallized and purified .

Chemical Reactions Analysis

Types of Reactions: Guanidine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Guanidine phosphate is unique due to its combination of high stability, solubility in water, and its ability to act as a flame retardant and rust inhibitor. Its high melting point and buffering capacity also make it suitable for various industrial applications .

Biological Activity

Guanidine phosphate, particularly in its polymer form known as polyhexamethylene this compound (PHMG-P), exhibits significant biological activity that has been extensively studied in various contexts, particularly regarding its toxicological effects and potential therapeutic applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is an organic compound that serves as a precursor in various biochemical pathways. Its polymeric form, PHMG-P, is primarily recognized for its potent antimicrobial properties and has been utilized in disinfectants. However, recent studies have highlighted its toxicological profile, particularly concerning lung health.

Membrane Disruption

PHMG-P interacts with cell membranes, leading to increased permeability and subsequent cell death. This disruption is attributed to the electrostatic interactions between the cationic guanidine groups and negatively charged phospholipids in the membrane. Studies have demonstrated that PHMG-P can induce apoptosis through reactive oxygen species (ROS) generation and the activation of stress response pathways:

  • Cell Membrane Integrity : PHMG-P causes significant damage to the plasma membrane, leading to leakage of cytoplasmic contents and activation of membrane-bound enzymes .
  • Reactive Oxygen Species (ROS) : The compound promotes ROS generation, which is linked to DNA damage and cell cycle arrest via the ATM/p53 signaling pathway .

Inflammatory Response

The inflammatory response triggered by PHMG-P is characterized by the recruitment of mixed inflammatory cells and fibrosis in lung tissues. Histopathological analyses reveal dose-dependent increases in inflammation and fibrosis following exposure:

Dose (mg/kg)Inflammation ScoreFibrosis Score
0.1MildMild
0.3ModerateModerate
1.0SevereSevere

These findings indicate that higher doses correlate with more severe pathological outcomes .

Lung Injury and Fibrosis

A longitudinal study evaluated the effects of PHMG-P on lung health using rat models exposed to varying doses over extended periods. The results indicated that exposure led to significant lung injuries characterized by:

  • Dose-Dependent Lung Damage : Rats exposed to higher doses exhibited more severe lung injuries, as evidenced by computed tomography (CT) imaging and histological assessments.
  • Long-Term Effects : Follow-up studies showed persistent changes in lung architecture, suggesting chronic effects from acute exposure .

Apoptosis Induction

In vitro studies using human lung epithelial cells (A549) demonstrated that PHMG-P induces apoptosis through ROS-mediated pathways. The presence of antioxidants like N-acetylcysteine mitigated these effects, highlighting the role of oxidative stress in PHMG-P toxicity .

Implications for Health and Safety

The biological activity of this compound, particularly its toxic effects associated with pulmonary exposure, raises significant health concerns. Regulatory agencies need to consider these findings when evaluating the safety of products containing PHMG-P.

Properties

IUPAC Name

guanidine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDDGDWODCGBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH8N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5423-23-4, 38848-02-1, 5423-22-3, 113-00-8 (Parent)
Record name Guanidine, phosphate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5423-23-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, phosphate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38848-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Guanidine, phosphate (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Guanidinium phosphate
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Molecular Weight

157.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1763-07-1, 5423-22-3, 5423-23-4
Record name Guanidinium phosphate
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Record name Guanidinium phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoguanidine phosphate
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Record name Guanidinium phosphate
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Record name MONOGUANIDINE PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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